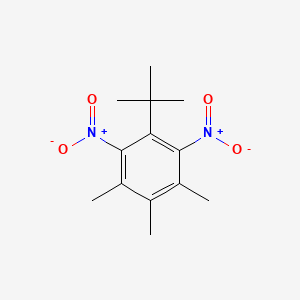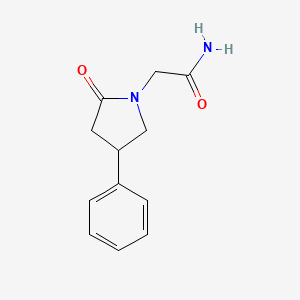
Phénylpiracetam
Vue d'ensemble
Description
Il s'agit d'un analogue phénylé du médicament piracétam et a été initialement créé pour aider les cosmonautes soviétiques à faire face aux contraintes prolongées du travail dans l'espace . Le fonturacétam est connu pour ses propriétés d'amélioration cognitive, y compris l'amélioration de la mémoire, de l'apprentissage et de la concentration .
Applications De Recherche Scientifique
Fonturacetam has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of phenyl substitution on the pharmacological properties of racetams.
Biology: Investigated for its neuroprotective effects and potential to enhance cognitive functions.
Industry: Used in the development of new nootropic drugs and cognitive enhancers.
Mécanisme D'action
Phenylpiracetam, also known as Fonturacetam, 4-Phenyl-2-pyrrolidone-1-acetamide, 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, or 4-Phenylpiracetam, is a phenylated analog of the drug piracetam . It has been studied and used by students, researchers, athletes, and professionals in a number of different settings .
Target of Action
Phenylpiracetam binds to α4β2 nicotinic acetylcholine receptors in the brain cortex . It also stimulates nicotinic receptors in the brain which are linked to increased memory function .
Mode of Action
Phenylpiracetam acts as an ampakine, increasing levels of the excitatory neurotransmitter glutamate by stimulating AMPA receptors . It also affects the way our body handles dopamine, acetylcholine, GABA, and glutamate in ways that increase verbal fluency and memory while reducing anxiety levels .
Biochemical Pathways
Phenylpiracetam shares some of its mechanisms of action with piracetam, including the modulation of acetylcholine and glutamate neurotransmission, and the promotion of neuroprotection and cerebral blood flow .
Pharmacokinetics
Phenylpiracetam is absorbed relatively quickly and crosses the blood-brain barrier easily. Once in the brain, it binds to transport proteins and accumulates in neuronal tissue .
Result of Action
Phenylpiracetam may increase levels of dopamine and serotonin to help with attention, focus, creativity, motivation, and memory retention . It also has neuroprotective and anti-inflammatory effects .
Action Environment
Phenylpiracetam is typically prescribed as a general stimulant or to increase tolerance to extreme temperatures and stress . It has been shown to possess a stimulant action in animal models and thus appears on the list of stimulants banned for in-competition use by the World Anti-Doping Agency .
Analyse Biochimique
Biochemical Properties
Phenylpiracetam interacts with various neurotransmitter systems within the central nervous system . It enhances the sensitivity of these receptors, leading to increased neurotransmitter activity . It has been shown to increase the density of receptors for GABA, NMDA, dopamine, and acetylcholine . More neuroreceptors result in more of each neurotransmitter being able to bind to neurons, affecting alertness, cognition, memory, recall, and mood .
Cellular Effects
Phenylpiracetam has been reported to improve cerebral blood flow and influence neurotransmission and receptors essential for cognitive functioning and antioxidant activity . It has been shown to improve wakefulness by stimulating mental activity without causing nervousness or over-stimulation . It affects the way our body handles dopamine, acetylcholine, GABA, and glutamate in ways that increase verbal fluency and memory while reducing anxiety levels .
Molecular Mechanism
Phenylpiracetam’s mechanism of action involves interactions with various neurotransmitter systems and receptors within the central nervous system . It binds to transport proteins and accumulates in neuronal tissue . It is not metabolized by enzymes but rather stored in vesicles and released on demand . It is believed that certain neurotransmitters could be responsible for its cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
Phenylpiracetam shows potential to lower anxiety and depression in animal research . For example, animal studies show that it reduced such behavior symptoms with antidepressant effects in mice and rats with drug-induced psychosis . Much of the research on phenylpiracetam shows that it debilitates the symptoms and rate of cognitive decline in animal studies and humans .
Dosage Effects in Animal Models
In animal models of psychosis, phenylpiracetam exhibits anxiolytic (decrease in anxiety) effects . One study found a greater decrease of anxiety in male rats than in female rats . In inbred anxious mice, phenylpiracetam decreased anxiety and increased exploratory behavior .
Metabolic Pathways
Phenylpiracetam is believed to influence energy metabolism, including increased oxygen utilization in the brain, and permeability of cell and mitochondrial membranes to intermediaries of the Krebs cycle . It is also thought to stimulate the synthesis of cytochrome b5 .
Transport and Distribution
Phenylpiracetam is highly bioavailable when used as a nootropic . Once digested it quickly gets absorbed and crosses the blood-brain barrier . This addition increases its bioavailability and ability to pass through the blood-brain barrier, compared to regular piracetam .
Subcellular Localization
The subcellular localization of Phenylpiracetam is primarily within the central nervous system, where it may stimulate various neurotransmitter systems . It binds to transport proteins and accumulates in neuronal tissue . It is not metabolized by enzymes but rather stored in vesicles and released on demand .
Méthodes De Préparation
Le fonturacétam peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du 2-oxo-1-pyrrolidine acétamide avec le bromure de phénylmagnésium, suivie d'une hydrolyse et d'une purification . La production industrielle de fonturacétam implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le fonturacétam subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le fonturacétam peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Le fonturacétam peut subir des réactions de substitution, en particulier au niveau du groupe phényle.
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de recherche scientifique
Le fonturacétam a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets de la substitution phényle sur les propriétés pharmacologiques des racétams.
Biologie : Investigué pour ses effets neuroprotecteurs et son potentiel à améliorer les fonctions cognitives.
Industrie : Utilisé dans le développement de nouveaux médicaments nootropes et d'améliorants cognitifs.
5. Mécanisme d'action
. Ces récepteurs jouent un rôle crucial dans la transmission synaptique et la plasticité, qui sont essentielles à la formation de la mémoire et aux fonctions cognitives. En améliorant l'activité de ces récepteurs, le fonturacétam améliore la capacité à former et à se rappeler des souvenirs .
Comparaison Avec Des Composés Similaires
Le fonturacétam est souvent comparé à d'autres racétams, tels que :
Piracétam : Le composé parent du fonturacétam, connu pour ses effets d'amélioration cognitive mais moins puissant.
Aniracétam : Un autre racétam avec des propriétés anxiolytiques, mais avec un mécanisme d'action différent.
Oxiracétam : Connu pour ses effets stimulants et l'amélioration cognitive.
Le fonturacétam est unique en raison de son groupe phényle, qui améliore sa puissance et sa capacité à traverser la barrière hémato-encéphalique plus efficacement que les autres racétams .
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONXVJRBWWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868438 | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-70-9 | |
| Record name | Carphedon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonturacetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-4-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONTURACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Phenylpiracetam?
A1: Phenylpiracetam exerts its effects through interactions with various neurotransmitter systems. [] Research indicates that it activates adrenaline, adenosine, glucagon-like peptide, sphingosine phosphate, and peroxisome proliferator-activated receptor gamma (PPARG) receptors. [] Furthermore, it inhibits cannabinoid, opioid, histamine, glutamate, nociceptin, orexin, and neuropeptide Y receptors. [] This intricate interplay with neurotransmitter systems contributes to its diverse pharmacological profile.
Q2: How does Phenylpiracetam impact obesity according to studies?
A2: Studies suggest Phenylpiracetam may play a role in regulating metabolism and reducing appetite. [] It appears to influence leptin and cannabinoid receptors, as well as adrenoreceptors and peroxisome receptors, which are involved in fat and carbohydrate metabolism. [] Additionally, it has demonstrated potential in improving sleep quality, which could indirectly contribute to a reduction in fat mass gain. []
Q3: Is Phenylpiracetam metabolized in the body?
A3: Unlike many drugs, Phenylpiracetam exhibits 100% absolute bioavailability and is not metabolized within the body. [] It effectively crosses the blood-brain barrier and is excreted unchanged. [] The maximum concentration (Cmax) in the blood is reached approximately 1 hour after administration, with a half-life (T1/2) of 3-5 hours. []
Q4: How does the structure of Phenylpiracetam compare to other racetams?
A4: Phenylpiracetam distinguishes itself from other racetams through the addition of a phenyl group to the pyrrolidone ring. [, ] This structural modification contributes to its unique pharmacological profile and potentially enhances its ability to cross the blood-brain barrier.
Q5: Can Phenylpiracetam form solid solutions with other compounds?
A5: Yes, research indicates that Phenylpiracetam demonstrates miscibility with its enantiomers in both scalemic and racemic samples, leading to the formation of solid solutions. [] This property stems from the presence of pseudoinversion centers and the adoption of diverse conformations in its crystal structure. []
Q6: What are the potential applications of Phenylpiracetam in forensic toxicology?
A6: Phenylpiracetam's physicochemical properties bear resemblance to pyrrolidinophenone derivatives, a class of psychoactive substances. [, ] Consequently, it has been investigated as a model compound for developing selective solid-phase extraction methods to isolate pyrrolidinophenone derivatives from biological samples. [, ] This is crucial for forensic toxicology analyses.
Q7: What is the role of mitochondrial function in the nootropic effects of Phenylpiracetam?
A7: Studies in rats with alloxan-induced hyperglycemia suggest that Phenylpiracetam's nootropic effects might be linked to its ability to improve mitochondrial function in neurons. [, ] It appears to protect against mitochondrial pore opening and restore mitochondrial transmembrane potential, suggesting a potential mechanism for its cognitive-enhancing properties. [, ]
Q8: Are there any concerns regarding the presence of Phenylpiracetam in dietary supplements?
A8: Yes, Phenylpiracetam is considered an unauthorized ingredient in dietary supplements in many countries, including those within the European Union. [] Its inclusion in products marketed for cognitive enhancement raises concerns about potential health risks, especially when combined with other substances or consumed without medical supervision.
Q9: What analytical techniques are commonly employed to characterize and quantify Phenylpiracetam?
A9: Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify Phenylpiracetam in various matrices. [] Additionally, liquid chromatography coupled with mass spectrometry (LC-MS) techniques, particularly those employing quadrupole time-of-flight (QTOF) mass analyzers, are valuable tools for detecting Phenylpiracetam and other unapproved drugs in dietary supplements. []
Q10: Have there been any studies investigating the stereochemistry of Phenylpiracetam and its impact on pharmacological activity?
A10: Yes, research has explored the stereochemistry of Phenylpiracetam and its derivatives, particularly focusing on the influence of chirality on pharmacological properties. [] This area of study is crucial for understanding the relationship between structure and activity, potentially leading to the development of more potent and selective therapeutics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


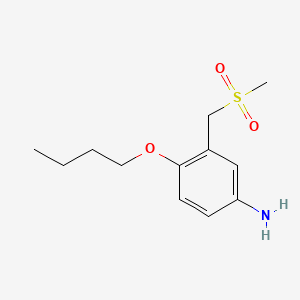
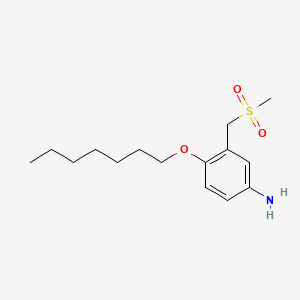

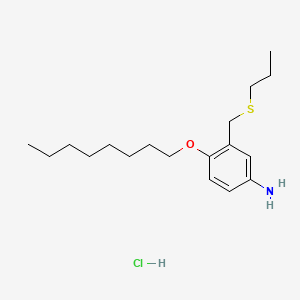
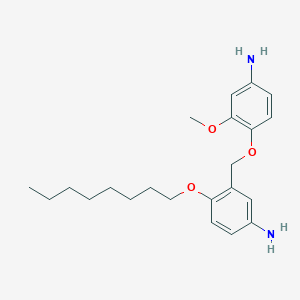
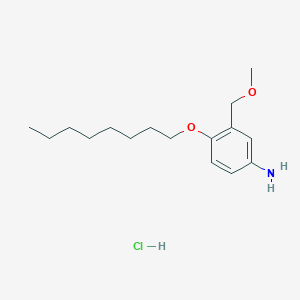
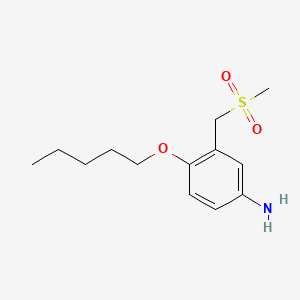
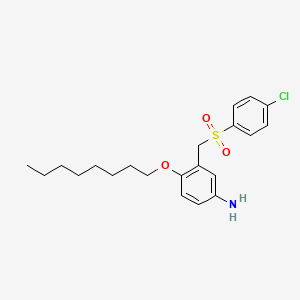
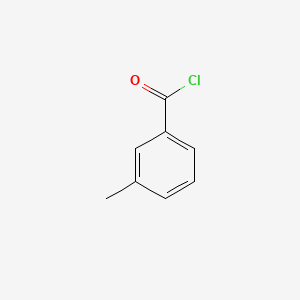
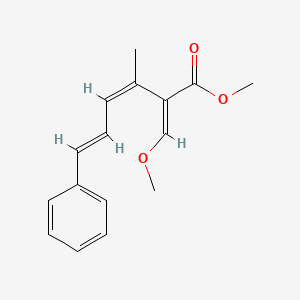
![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

